molecular formula C20H26FN5O B5265645 N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-methyl-2,8-diazaspiro[4.5]decane-3-carboxamide

N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-methyl-2,8-diazaspiro[4.5]decane-3-carboxamide

Cat. No.: B5265645
M. Wt: 371.5 g/mol
InChI Key: XRMYFYNRQDDINF-UHFFFAOYSA-N
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Description

N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-methyl-2,8-diazaspiro[4.5]decane-3-carboxamide is a complex organic compound that belongs to the class of spiro compounds. This compound features a unique spirocyclic structure, which is known for its stability and potential biological activity. The presence of a fluorophenyl group and a pyrazole ring further enhances its chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-methyl-2,8-diazaspiro[4.5]decane-3-carboxamide typically involves a multi-step process. One common method starts with the preparation of the pyrazole ring through a one-pot three-component reaction under microwave irradiation. This involves the reaction of an α, β-unsaturated ketone with hydrazine derivatives, followed by oxidative aromatization to form the pyrazole ring .

The spirocyclic structure is then formed by reacting the intermediate with a suitable spirocyclic precursor under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the pyrazole synthesis and high-pressure reactors for the spirocyclization step. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-methyl-2,8-diazaspiro[4.5]decane-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-methyl-2,8-diazaspiro[4.5]decane-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-methyl-2,8-diazaspiro[4.5]decane-3-carboxamide involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain proteins, while the pyrazole ring interacts with enzymes involved in various biological pathways. This dual interaction mechanism makes it a promising candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-methyl-2,8-diazaspiro[4.5]decane-3-carboxamide stands out due to its unique spirocyclic structure, which provides enhanced stability and potential biological activity. The combination of a fluorophenyl group and a pyrazole ring further distinguishes it from other similar compounds, making it a valuable subject for further research .

Properties

IUPAC Name

N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-methyl-2,8-diazaspiro[4.5]decane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26FN5O/c1-26(19(27)17-10-20(13-23-17)6-8-22-9-7-20)12-15-11-24-25-18(15)14-2-4-16(21)5-3-14/h2-5,11,17,22-23H,6-10,12-13H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRMYFYNRQDDINF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=C(NN=C1)C2=CC=C(C=C2)F)C(=O)C3CC4(CCNCC4)CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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